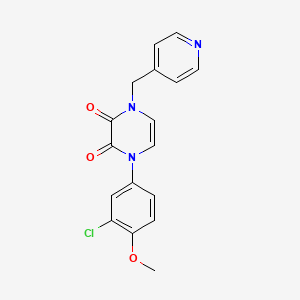

1-(3-chloro-4-methoxyphenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chloro-4-methoxyphenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first developed by Pfizer as a potential treatment for rheumatoid arthritis, but has since been studied for its potential in treating other autoimmune diseases and cancers. In

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Transformations

Researchers have developed various synthesis techniques and chemical transformations involving pyrazine derivatives, showcasing their versatility and potential in organic synthesis. For instance, the work by Oresic et al. (2001) demonstrates the one-pot synthesis of dipyridopyrazinediones via the Hilbert-Johnson reaction, highlighting the compound's role in the formation of complex heterocyclic structures Oresic et al., 2001. Similarly, Sápi et al. (1997) explore the synthesis and ring transformation of β-lactams, further emphasizing the compound's utility in creating diverse chemical entities Sápi et al., 1997.

Structural and Molecular Characterization

Veibel and Lillelund's (1957) research on substituted benzo[c]pyrazolo[1:2-a]pyrazol-1:9-diones offers insight into the preparation and characterization of derivatives, providing foundational knowledge on the structural aspects of similar compounds Veibel & Lillelund, 1957. This is complemented by Qian et al. (2017), who studied the curved fractal structures of pyridine-substituted β-diketone crystals, showcasing the aesthetic and potential functional applications of these molecules Qian et al., 2017.

Catalysis and Chemical Reactions

The compound's derivatives have also been explored for their catalytic roles and reactions. Shaterian and Mohammadnia (2013) developed a mild, one-pot synthesis method for benzo[a]pyrano[2,3-c]phenazine derivatives, illustrating the compound's potential in facilitating complex chemical reactions Shaterian & Mohammadnia, 2013. This highlights the compound's role in enhancing the efficiency and scope of synthetic chemistry.

Coordination Chemistry

In coordination chemistry, the synthesis and characterization of metal complexes with pyrazine derivatives have been studied. Luque et al. (2011) investigated the coordination of pyrazine derivatives to Pd(II), Pt(II), and Zn(II) centers, providing valuable information on the structural and electronic properties of these complexes Luque et al., 2011.

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-24-15-3-2-13(10-14(15)18)21-9-8-20(16(22)17(21)23)11-12-4-6-19-7-5-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZBFPSHWZEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)